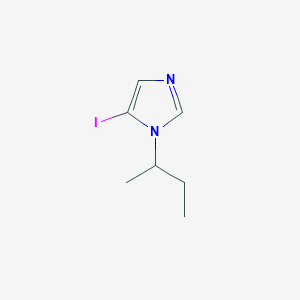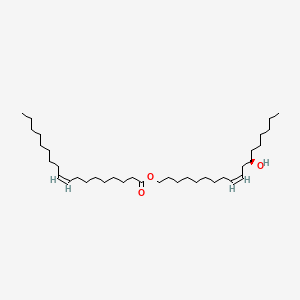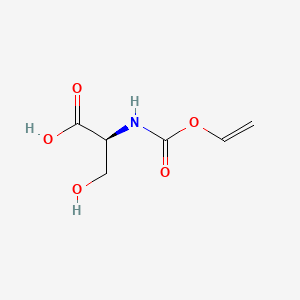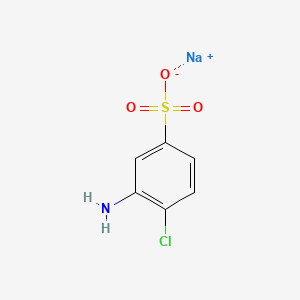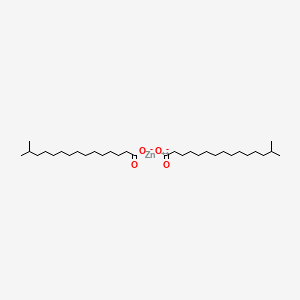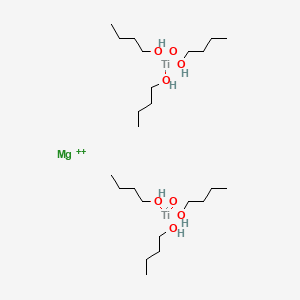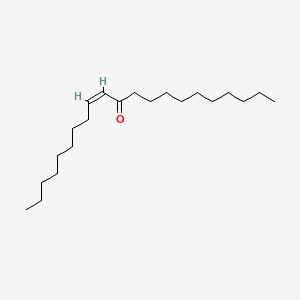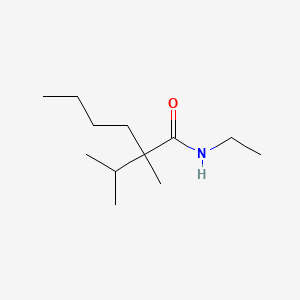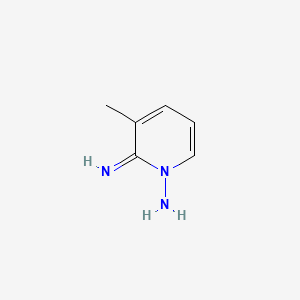
3-Methyl-1lambda(5)-pyridine-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1lambda(5)-pyridine-1,2-diamine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1lambda(5)-pyridine-1,2-diamine typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 3-methylpyridine with ammonia or amines under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired product and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1lambda(5)-pyridine-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-1lambda(5)-pyridine-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1lambda(5)-pyridine-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: Lacks the amino groups, making it less reactive in certain chemical reactions.
1,2-Diaminopyridine: Lacks the methyl group, which can influence its reactivity and interaction with molecular targets.
3,5-Diaminopyridine: Has an additional amino group, which can lead to different chemical and biological properties.
Uniqueness
3-Methyl-1lambda(5)-pyridine-1,2-diamine is unique due to the presence of both a methyl group and two amino groups on the pyridine ring. This combination of substituents provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
4931-38-8 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
2-imino-3-methylpyridin-1-amine |
InChI |
InChI=1S/C6H9N3/c1-5-3-2-4-9(8)6(5)7/h2-4,7H,8H2,1H3 |
InChI Key |
BVNYEAFGAUOZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN(C1=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


